molecular formula C12H17ClFN B1528127 (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride CAS No. 1255859-42-7

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

Cat. No. B1528127
M. Wt: 229.72 g/mol
InChI Key: LBAXGHUZSNHAJY-MHDYBILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride, also known as 4-fluorobenzyl-cyclopentanamine hydrochloride, is a cyclic amine derivative that has been extensively studied due to its potential use in a variety of scientific applications. This molecule is unique in that it contains both a cyclic and a linear group, which makes it an interesting target for research.

Scientific Research Applications

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride has been studied for its potential use in a variety of scientific applications. It has been used as a model compound for studying the structure-activity relationships of cyclic amines, as well as for studying the pharmacology of other related compounds. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases, such as cancer, and for its potential use as a tool for drug discovery.

Mechanism Of Action

The mechanism of action of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to bind to certain receptors in the brain, which could potentially explain its potential therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride have not been extensively studied. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have some effects on the central nervous system, including an increase in dopamine levels in the brain.

Advantages And Limitations For Lab Experiments

The use of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Finally, it is a relatively simple molecule and can be easily synthesized. However, it is important to note that the effects of this compound have not been extensively studied, so the results of any experiments should be interpreted with caution.

Future Directions

The potential future directions for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride are numerous. Further research into its mechanism of action could lead to a better understanding of its potential therapeutic effects. In addition, further study into its pharmacological properties could lead to the development of novel therapeutic agents. Finally, further research into its structure-activity relationships could lead to the development of more efficient synthesis methods for this compound.

properties

IUPAC Name

(1R,2R)-2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAXGHUZSNHAJY-MHDYBILJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

CAS RN

1255705-12-4
Record name Cyclopentanamine, 2-[(4-fluorophenyl)methyl]-, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255705-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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